2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
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Overview
Description
2’,7’-Dichloro-3’,6’-dihydroxy-4’,5’-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2’,7’-Dichloro-3’,6’-dihydroxy-4’,5’-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
2’,7’-Dichloro-3’,6’-dihydroxy-4’,5’-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,7’-Dichloro-3’,6’-dihydroxy-4’,5’-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2’,7’-Dichloro-3’,6’-dihydroxy-4’,5’-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one include:
- 2’,7’-Dichlorodihydrofluorescein
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone .
Uniqueness
The uniqueness of 2’,7’-Dichloro-3’,6’-dihydroxy-4’,5’-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one lies in its complex structure, which allows for diverse chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C44H34Cl2N8O5 |
---|---|
Molecular Weight |
825.7 g/mol |
IUPAC Name |
2',7'-dichloro-3',6'-dihydroxy-4',5'-bis[[pyrazin-2-ylmethyl(pyridin-2-ylmethyl)amino]methyl]spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C44H34Cl2N8O5/c45-37-17-35-41(32(39(37)55)25-53(21-27-7-3-5-11-49-27)23-29-19-47-13-15-51-29)58-42-33(26-54(22-28-8-4-6-12-50-28)24-30-20-48-14-16-52-30)40(56)38(46)18-36(42)44(35)34-10-2-1-9-31(34)43(57)59-44/h1-20,55-56H,21-26H2 |
InChI Key |
JFVSRQAENPGWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Cl)O)CN(CC6=CC=CC=N6)CC7=NC=CN=C7)CN(CC8=CC=CC=N8)CC9=NC=CN=C9)O)Cl |
Origin of Product |
United States |
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